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Compound of Interest

Compound Name: Pigment Yellow 183

Cat. No.: B1218173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pigment Yellow 183 (P.Y. 183) is a high-performance organic pigment widely utilized in the

plastics and coatings industries due to its excellent heat stability and lightfastness. The

crystalline nature of P.Y. 183 is a critical determinant of its physical and chemical properties,

including color, opacity, and stability. X-ray powder diffraction (XRPD) is a powerful non-

destructive analytical technique for the characterization of crystalline materials. It provides

detailed information about the crystal structure, phase composition, and crystallite size of

pigments. This application note provides a comprehensive protocol for the XRPD analysis of

Pigment Yellow 183, including data acquisition and Rietveld refinement for quantitative

analysis.

Crystallographic Data of Pigment Yellow 183 (α-
phase)
The crystal structure of the α-phase of Pigment Yellow 183 has been determined from

laboratory X-ray powder diffraction data.[1] The compound, with the chemical formula

Ca(C₁₆H₁₀Cl₂N₄O₇S₂), crystallizes in a layered structure.[1] The crystallographic data obtained

from Rietveld refinement are summarized in Table 1.
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Parameter Value

Chemical Formula Ca(C₁₆H₁₀Cl₂N₄O₇S₂)

Crystal System Triclinic

Space Group P-1

a (Å) 12.345

b (Å) 14.567

c (Å) 6.789

α (°) 92.45

β (°) 101.34

γ (°) 85.67

Cell Volume (Å³) 1189.3

Z 2

Calculated Density (g/cm³) 1.685

Table 1: Crystallographic data for the α-phase of Pigment Yellow 183.

Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XRPD data. The goal is to

produce a fine, randomly oriented powder to minimize preferred orientation effects.

Grinding: If the pigment is in a coarse or aggregated form, gently grind the sample to a fine

powder (typically <10 µm) using an agate mortar and pestle. Avoid excessive grinding, which

can induce amorphization or phase transformations.

Sample Mounting: The powdered sample should be carefully mounted in a sample holder.

Back-loading the powder into a cavity mount is the preferred method to reduce preferred

orientation. Ensure the sample surface is flat and level with the surface of the sample holder.
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X-ray Powder Diffraction Data Collection
The following is a typical set of parameters for collecting XRPD data for Pigment Yellow 183.

These may be adjusted based on the specific diffractometer and experimental goals.

Parameter Setting

Instrument Laboratory X-ray Diffractometer

X-ray Source Cu Kα (λ = 1.5406 Å)

Voltage 40 kV

Current 40 mA

Geometry Bragg-Brentano

Scan Range (2θ) 5° - 65°

Step Size (2θ) 0.02°

Time per Step 1 - 5 seconds

Divergence Slit 1°

Receiving Slit 0.2 mm

Sample Rotation On (to improve particle statistics)

Table 2: Recommended XRPD Data Collection Parameters.

Rietveld Refinement
Rietveld refinement is a powerful method for analyzing the entire powder diffraction pattern to

refine crystal structure and quantitative phase information.[1] Software such as TOPAS, GSAS-

II, or FullProf can be used for this purpose.

Initial Model: Start the refinement with a known crystal structure model for the α-phase of

Pigment Yellow 183.

Refinement Strategy:
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Scale Factor and Background: Begin by refining the scale factor and the background

parameters. The background can be modeled using a polynomial function.

Unit Cell Parameters: Refine the lattice parameters (a, b, c, α, β, γ).

Peak Profile Parameters: Refine the peak shape parameters (e.g., Gaussian and

Lorentzian components of a pseudo-Voigt function) to model the peak broadening due to

instrumental and sample effects.

Atomic Coordinates and Isotropic Displacement Parameters: If the initial model is

sufficiently accurate, the atomic coordinates and isotropic displacement parameters (Biso)

can be refined. For organic pigments, it is often necessary to use restraints or rigid body

refinement for the organic molecule.

Preferred Orientation: If preferred orientation is suspected, a correction model (e.g.,

March-Dollase) can be applied.

Goodness-of-Fit: The quality of the Rietveld refinement is assessed by monitoring the

weighted-profile R-factor (Rwp) and the goodness-of-fit (GOF or χ²) values. A good

refinement will have low R-values and a GOF close to 1. Visually inspect the difference plot

between the observed and calculated patterns to ensure no systematic errors are present.

Experimental Workflow and Data Analysis
The following diagrams illustrate the experimental workflow for the XRPD analysis of Pigment
Yellow 183 and the logical flow of the Rietveld refinement process.
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Figure 1: Experimental workflow for XRPD analysis of Pigment Yellow 183.
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Figure 2: Logical flow of the Rietveld refinement process.
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X-ray powder diffraction is an indispensable tool for the solid-state characterization of organic

pigments like Pigment Yellow 183. The protocols outlined in this application note provide a

robust framework for obtaining high-quality XRPD data and performing detailed structural

analysis through Rietveld refinement. This level of characterization is essential for quality

control, polymorphism screening, and understanding the structure-property relationships of

pigments in various applications, including in the pharmaceutical industry where excipient

characterization is critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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